1-[(4-chlorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring with various functional groups
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form (4-chlorophenyl)methanesulfonyl chloride . This intermediate is then reacted with 2,5-dimethylphenylamine to form the desired piperidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE include other piperidine derivatives and sulfonyl-containing compounds. Some examples are:
(4-CHLORO-PHENYL)-METHANESULFONYL CHLORIDE: A precursor in the synthesis of the target compound.
N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: A similar piperidine derivative without the sulfonyl group.
The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25ClN2O3S |
---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-3-4-16(2)20(13-15)23-21(25)18-9-11-24(12-10-18)28(26,27)14-17-5-7-19(22)8-6-17/h3-8,13,18H,9-12,14H2,1-2H3,(H,23,25) |
InChI Key |
IHYMFYCHLZCQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.